Methyl-3-formyl-4-methoxyphenylcarbonat

Übersicht

Beschreibung

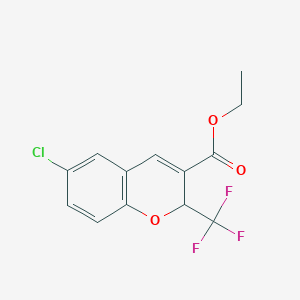

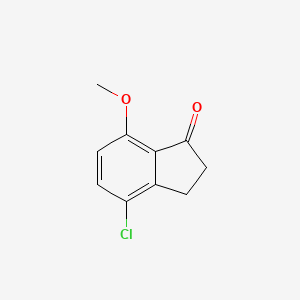

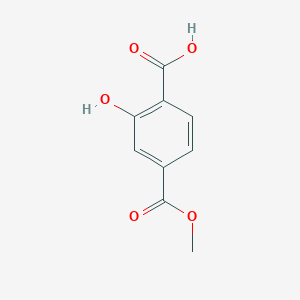

3-Formyl-4-methoxyphenyl methyl carbonate, also known as FMOC-Cl, is a chemical compound widely used in various fields of research and industry. It has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol .

Synthesis Analysis

The synthesis of such compounds often involves the use of protecting groups in organic synthesis . The steric and electronic characteristics of these compounds can be easily manipulated by selecting suitable condensing aldehydes or ketones and primary amines .Wissenschaftliche Forschungsanwendungen

Herstellung von Nanopartikeln

Die Verbindung wurde bei der Synthese von Bis(4-formyl-2-methoxyphenylcarbonat) verwendet, wobei zwei grüne Reagenzien, Dimethylcarbonat und Vanillin, für die Anwendung als therapeutisches Mittel eingesetzt wurden . Die synthetisierte Verbindung wurde verwendet, um Schiff-Base-Nanopartikel durch Vernetzung mit Chitosan herzustellen .

Antioxidative Eigenschaften

Sowohl die synthetisierte Verbindung als auch die resultierenden Chitosan-Nanopartikel zeigten ein signifikantes Radikalfängerpotenzial . Dies deutet auf ihren potenziellen Einsatz als Antioxidantien in verschiedenen Anwendungen hin.

Antikrebs-Eigenschaften

Die Verbindung und die Nanopartikel haben Antikrebs-Eigenschaften gezeigt . Das Carbonatsäureester-Rückgrat und der in den Nanopartikeln vorhandene Teil unterliegen einer Hydrolyse im angestrebten krebserzeugenden Mikromilieu, um Vanillin und Chitosan freizusetzen, wodurch die Antikrebsaktivität verstärkt wird .

Arzneimittelfreisetzung

Aufgrund der biokompatiblen Eigenschaften von Chitosan können die durch Vernetzung mit der synthetisierten Verbindung gebildeten Nanopartikel als potenzieller Arzneimittelträger verwendet werden .

Synthese von Pyrrol-haltigen Analoga

Pyrrol-haltige Analoga gelten als potenzielle Quelle für biologisch aktive Verbindungen . Die synthetisierte Verbindung könnte potenziell bei der Synthese dieser Analoga verwendet werden.

Schiff-Base-Ruthenium-Metallkomplexe

Schiff-Basen, wie die durch die Verbindung gebildete, haben eine große Bandbreite an Anwendungen in verschiedenen Bereichen, darunter organische und anorganische Chemie, Analytik, Katalyse, Pharmazie, Biologie, Lebensmittel- und Farbstoffindustrie . Sie haben auch pharmakologische Aktivitäten wie entzündungshemmende, antitumorale, antikonvulsive, antifungale, analgetische und weitere .

Zukünftige Richtungen

Ruthenium metal-based complexes and Schiff base ligands, which this compound could potentially form, are rapidly becoming conventionally considered for various applications including biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes .

Wirkmechanismus

Target of Action

Similar compounds, such as phenylboronic acids, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .

Mode of Action

It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in suzuki–miyaura cross-coupling reactions are known to affect carbon–carbon bond formation . This process is crucial in many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.

Result of Action

Similar compounds, such as phenylboronic acids, are known to inhibit certain enzymes, potentially leading to the suppression of tumor growth, progression, and metastasis .

Action Environment

The action, efficacy, and stability of 3-Formyl-4-methoxyphenyl methyl carbonate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the addition of various substituents on phenyl rings of boronic acids allows them to be used in a physiologically acceptable pH range .

Biochemische Analyse

Biochemical Properties

3-Formyl-4-methoxyphenyl methyl carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . The compound’s interaction with palladium catalysts facilitates the formation of carbon-carbon bonds, making it a valuable reagent in synthetic chemistry .

Cellular Effects

The effects of 3-Formyl-4-methoxyphenyl methyl carbonate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 3-Formyl-4-methoxyphenyl methyl carbonate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with palladium catalysts in Suzuki–Miyaura coupling reactions involves oxidative addition and transmetalation steps, which are crucial for the formation of new carbon-carbon bonds . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Formyl-4-methoxyphenyl methyl carbonate over time in laboratory settings are critical factors in its application. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound may undergo degradation, leading to changes in its biochemical activity and efficacy .

Dosage Effects in Animal Models

The effects of 3-Formyl-4-methoxyphenyl methyl carbonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

3-Formyl-4-methoxyphenyl methyl carbonate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in Suzuki–Miyaura coupling reactions involves the transfer of nucleophilic organic groups from boron to palladium, which is a key step in the formation of new carbon-carbon bonds . These interactions underscore the compound’s significance in metabolic processes.

Transport and Distribution

The transport and distribution of 3-Formyl-4-methoxyphenyl methyl carbonate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its biochemical activity and efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s application in biochemical research.

Subcellular Localization

The subcellular localization of 3-Formyl-4-methoxyphenyl methyl carbonate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s localization can impact its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical studies.

Eigenschaften

IUPAC Name |

(3-formyl-4-methoxyphenyl) methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-9-4-3-8(5-7(9)6-11)15-10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYTSBRCBEKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576096 | |

| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132638-49-4 | |

| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)

![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)